molecular formula C18H13BrN4O3 B2486966 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide CAS No. 953214-67-0

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B2486966
CAS No.: 953214-67-0
M. Wt: 413.231
InChI Key: ATMPOSXMLIYPFL-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H13BrN4O3 and its molecular weight is 413.231. The purity is usually 95%.
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Scientific Research Applications

  • Antiprotozoal Agents : A study by Ismail et al. (2004) developed a series of imidazo[1,2-a]pyridines, including compounds structurally related to 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential use as antiprotozoal agents (Ismail et al., 2004).

  • Anti-Avian Influenza Virus Activity : Flefel et al. (2012) synthesized derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which shares structural similarities with the subject compound. These derivatives exhibited promising antiviral activity against the H5N1 avian influenza virus, highlighting the potential of such compounds in antiviral research (Flefel et al., 2012).

  • Systemic Fungicides : Huppatz (1985) discussed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as structural analogs of systemic fungicides. These compounds, including those related to this compound, demonstrated fungicidal activity against Basidiomycete species (Huppatz, 1985).

  • Antiviral Drug Discovery : De Clercq's review (2009) on antiviral drug discovery includes discussions on compounds like {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine}, which bear structural resemblance to the compound . The review emphasizes the potential of such compounds in developing new strategies for treating viral infections (De Clercq, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Mechanism of Action

The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For imidazole derivatives, they are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The biochemical pathways affected by a compound depend on its specific targets and mode of action. Imidazole derivatives, for example, have been found to interact with a wide range of targets and pathways .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, determine a compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics.

The result of a compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved. For instance, some imidazole derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Properties

IUPAC Name

5-bromo-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-25-17-8-7-16-21-13(10-23(16)22-17)11-3-2-4-12(9-11)20-18(24)14-5-6-15(19)26-14/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMPOSXMLIYPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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